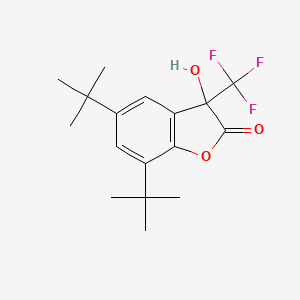

rac-BHFF

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-ditert-butyl-3-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3O3/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16(22,13(21)23-12)17(18,19)20/h7-8,22H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNOANDLZIIFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402030 | |

| Record name | 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123557-91-5 | |

| Record name | 5,7-Bis(1,1-dimethylethyl)-3-hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123557-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BHFF | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123557915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123557-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BHFF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W3822BMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of rac-BHFF

Introduction to this compound

This compound, or (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, is a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] As a PAM, this compound does not activate the GABA-B receptor directly but enhances the effects of the endogenous ligand, γ-aminobutyric acid (GABA), and other orthosteric agonists like baclofen (B1667701).[3][4] This modulation results in an increased potency and efficacy of GABA-B receptor activation.[1][2] The primary therapeutic potential of this compound and other GABA-B PAMs is being explored in conditions such as anxiety, depression, neuropathic pain, and alcohol use disorder.[3][5][6] A key advantage of PAMs like this compound is their potential for fewer side effects, such as motor impairment and tolerance, compared to direct GABA-B receptor agonists.[4][7]

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-B Receptor

The core mechanism of action of this compound is its positive allosteric modulation of the GABA-B receptor. The GABA-B receptor is a G-protein coupled receptor (GPCR) that is a heterodimer composed of two subunits: GABA-B1 and GABA-B2. GABA binds to the GABA-B1 subunit, while the GABA-B2 subunit is responsible for G-protein coupling and signaling. This compound is thought to bind to an allosteric site on the GABA-B2 subunit.[4][8] This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists like GABA at the GABA-B1 subunit.

The downstream effects of enhanced GABA-B receptor activation by this compound include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This results in hyperpolarization of the neuronal membrane, leading to an inhibitory effect.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces neurotransmitter release from presynaptic terminals.

Interestingly, at higher concentrations, this compound may also act as an allosteric agonist, directly activating the GABA-B receptor in the absence of an orthosteric agonist.[4] Some studies also suggest that this compound can have effects independent of GABA-B receptor modulation, such as increasing ambient GABA levels by suppressing GABA uptake and increasing its tonic release.[9]

Signaling Pathway of this compound Modulated GABA-B Receptor

Caption: Signaling pathway of the GABA-B receptor modulated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Assay System | Reference |

| GABA Potency Increase | > 15-fold | Unknown | [1][2] |

| GABA Efficacy Increase | > 149% | Unknown | [1][2] |

Table 2: In Vivo Behavioral Effects

| Animal Model | Doses (mg/kg, i.g.) | Effect | Reference |

| Sardinian alcohol-preferring (sP) rats | 50, 100, 200 | 25%, 40%, and 65% reduction in daily alcohol intake, respectively. | [5] |

| Sardinian alcohol-preferring (sP) rats | 50, 100, 200 | ~30%, 65%, and 90% suppression in responding for alcohol, respectively. | [10] |

| Mice (with baclofen) | 100 | 1.9-fold decrease in the ED50 of baclofen for loss of righting. | [7] |

| Mice (with GHB) | 100 | 1.6-fold decrease in the ED50 of GHB for loss of righting. | [7] |

Table 3: Effects on [³⁵S]GTPγS Binding (with 30 µM baclofen)

| Brain Region | This compound Concentration | Increase in [³⁵S]GTPγS Binding (above basal) | Reference |

| Medial Prefrontal Cortex (mPFC) | 10 µM | From 29% to 514% | [11] |

| Cerebellum | 10 µM | From 13% to 1778% | [11] |

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay is used to measure the activation of G-protein coupled receptors. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified as a measure of receptor activation.

Protocol:

-

Brain Tissue Preparation: Brain regions of interest (e.g., medial prefrontal cortex, cerebellum) are dissected and homogenized in a buffer solution. The homogenate is then centrifuged to obtain a membrane preparation.

-

Incubation: The membrane preparation is incubated in a buffer containing GDP, the GABA-B receptor agonist (e.g., baclofen), this compound at various concentrations, and [³⁵S]GTPγS.

-

Reaction Termination: The incubation is terminated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The amount of [³⁵S]GTPγS bound is proportional to the level of GABA-B receptor activation.

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Alcohol Self-Administration in Rats

This is a behavioral model used to study the reinforcing properties of alcohol and the effects of potential treatments for alcohol use disorder.

Protocol:

-

Training: Rats are trained to press a lever to receive a reward, which is an alcohol solution (e.g., 15% v/v). This is typically done in operant chambers with a fixed-ratio schedule of reinforcement.

-

Stable Responding: The training continues until the rats show a stable pattern of lever pressing for alcohol.

-

Drug Administration: Before the self-administration session, the rats are administered this compound or a vehicle control, typically via oral gavage (i.g.).

-

Testing: The number of lever presses for alcohol is recorded during the session. A reduction in lever pressing in the this compound treated group compared to the control group indicates that the compound reduces the reinforcing effects of alcohol.

-

Specificity Control: To ensure the effect is specific to alcohol reinforcement and not due to general motor impairment, a similar experiment can be conducted with a different reward, such as a sucrose (B13894) solution.[10]

Caption: Experimental workflow for the alcohol self-administration model in rats.

Logical Relationship: Orthosteric Agonist vs. Positive Allosteric Modulator

References

- 1. This compound | GABA Receptor | TargetMol [targetmol.com]

- 2. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]

- 3. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator this compound: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discriminative stimulus effects of the GABAB receptor-positive modulator this compound: comparison with GABAB receptor agonists and drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New effects of GABAB receptor allosteric modulator this compound on ambient GABA, uptake/release, Em and synaptic vesicle acidification in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAB receptor-positive modulators: brain region-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the rac-BHFF GABAB Receptor Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding and modulatory effects of rac-BHFF, a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key pathways and workflows. The information compiled herein is critical for understanding the mechanism of action of this compound and for facilitating the discovery and development of novel GABAB receptor modulators.

Introduction to this compound and the GABAB Receptor

The GABAB receptor, a metabotropic G-protein coupled receptor (GPCR), is a key component of the inhibitory system in the central nervous system. It plays a crucial role in modulating neuronal excitability and synaptic transmission.[1][2] Activation of the GABAB receptor, typically by the endogenous ligand GABA or synthetic agonists like baclofen, leads to a cascade of intracellular events that ultimately result in neuronal inhibition.[1] However, the therapeutic use of orthosteric agonists is often limited by side effects.[2]

Positive allosteric modulators (PAMs) represent a promising therapeutic strategy by enhancing the effect of the endogenous agonist GABA without directly activating the receptor themselves.[3] this compound ((R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one) is a potent and selective GABAB receptor PAM that has demonstrated significant potential in preclinical studies.[2] It exhibits anxiolytic activity and is orally active. This guide delves into the specifics of its interaction with the GABAB receptor.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the interaction of this compound with the GABAB receptor, compiled from various in vitro studies.

Table 1: In Vitro Potentiation of GABA by this compound

| Parameter | Value | Assay System | Reference |

| Increase in GABA Potency | > 15-fold | Not specified | [4] |

| Increase in GABA Efficacy | > 149% | Not specified | [4] |

Table 2: Modulation of Baclofen-Stimulated [35S]GTPγS Binding by this compound

| Brain Region | This compound Concentration | Baclofen Concentration | Increase in [35S]GTPγS Binding (above basal) | Reference |

| Cerebellum | 10 µM | 30 µM | 1778% | [5] |

| Medial Prefrontal Cortex (mPFC) | 10 µM | 30 µM | 514% | [5] |

Signaling Pathways and Logical Relationships

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by an agonist, potentiated by a PAM like this compound, initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction of neuronal excitability.

Workflow for Identification of GABAB Receptor PAMs

The discovery of novel GABAB receptor PAMs typically follows a multi-step process, beginning with high-throughput screening and progressing through various stages of in vitro and in vivo validation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of this compound on the GABAB receptor.

[35S]GTPγS Binding Assay for GABAB Receptor Activation

This functional assay measures the activation of G-proteins coupled to the GABAB receptor upon agonist stimulation, which is potentiated by PAMs.

Objective: To determine the potency (EC50) and efficacy (Emax) of agonists in the presence and absence of a PAM.

Materials:

-

Cell membranes expressing GABAB receptors (e.g., from CHO cells or rat brain tissue)

-

[35S]GTPγS (radioligand)

-

GTPγS (unlabeled, for non-specific binding)

-

GDP

-

GABA or other agonist

-

This compound or other PAM

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Scintillation fluid

-

96-well filter plates (e.g., GF/B)

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

GDP (final concentration ~10-30 µM)

-

Agonist (at various concentrations)

-

PAM (this compound, at a fixed concentration, e.g., 10 µM) or vehicle

-

Cell membranes (5-20 µg protein/well)

-

-

Initiate Reaction: Add [35S]GTPγS (final concentration ~0.05-0.1 nM).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Termination: Rapidly filter the reaction mixture through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (assay buffer without GDP and [35S]GTPγS).

-

Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total binding: Radioactivity in the presence of agonist and PAM.

-

Non-specific binding: Radioactivity in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding: Total binding - non-specific binding.

-

Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values. Compare the curves in the presence and absence of the PAM to quantify the potentiation.

-

Radioligand Binding Assay to Determine Allosteric Modulation

This assay is used to investigate how a PAM like this compound affects the binding of a radiolabeled orthosteric ligand (agonist or antagonist) to the GABAB receptor.

Objective: To determine the effect of a PAM on the affinity (Kd) and/or binding capacity (Bmax) of an orthosteric radioligand.

Materials:

-

Cell membranes expressing GABAB receptors

-

Radiolabeled orthosteric ligand (e.g., [3H]GABA, [3H]baclofen, or a labeled antagonist)

-

Unlabeled orthosteric ligand (for non-specific binding)

-

This compound or other PAM

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Scintillation fluid

-

96-well filter plates (e.g., GF/C)

-

Cell harvester

Procedure:

-

Membrane Preparation: As described in the [35S]GTPγS binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following components:

-

Assay buffer

-

Radiolabeled orthosteric ligand (at a concentration near its Kd)

-

PAM (this compound, at various concentrations) or vehicle

-

Cell membranes (50-100 µg protein/well)

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Termination: Filter and wash as described in the [35S]GTPγS binding assay protocol.

-

Detection: As described in the [35S]GTPγS binding assay protocol.

-

Data Analysis:

-

Determine specific binding at each concentration of the PAM.

-

To assess the effect on agonist affinity, perform a competition binding experiment with a fixed concentration of radiolabeled antagonist and varying concentrations of agonist, in the presence and absence of the PAM. A leftward shift in the agonist competition curve indicates an increase in agonist affinity.

-

To assess the effect on radioligand binding, perform a saturation binding experiment with varying concentrations of the radioligand in the presence and absence of a fixed concentration of the PAM. Changes in Kd and Bmax can then be determined.

-

Conclusion

This compound stands out as a significant tool for probing the function of the GABAB receptor and as a lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its interaction with the GABAB receptor, supported by quantitative data and detailed experimental protocols. The visualization of the signaling pathway and drug discovery workflow further aids in conceptualizing the broader context of this compound research. It is anticipated that this technical guide will serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of GABAB receptor positive allosteric modulators.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAB receptor-positive modulators: brain region-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

An In-Depth Technical Guide on the Pharmacology and Toxicology of rac-BHFF

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-BHFF ((R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one) is a potent and selective positive allosteric modulator (PAM) of the GABAB receptor. As a research tool, it has been instrumental in elucidating the therapeutic potential of enhancing GABAB receptor signaling in a variety of CNS disorders. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacological effects, and available safety data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this area.

Introduction

The γ-aminobutyric acid type B (GABAB) receptor, a metabotropic G-protein coupled receptor (GPCR), is a key mediator of slow and prolonged synaptic inhibition in the central nervous system. Its activation has been implicated in a range of physiological processes, and its dysfunction is associated with conditions such as anxiety, depression, addiction, and pain. While direct agonists of the GABAB receptor, such as baclofen (B1667701), have therapeutic applications, their use is often limited by side effects including sedation, muscle weakness, and the development of tolerance.

Positive allosteric modulators (PAMs) of the GABAB receptor represent a promising alternative therapeutic strategy. By binding to a site on the receptor distinct from the orthosteric agonist binding site, PAMs potentiate the effect of the endogenous agonist, GABA. This mechanism of action is thought to offer a more nuanced and potentially safer modulation of GABAB receptor activity, as the effect of the PAM is dependent on the presence of endogenous GABA, thus preserving the spatial and temporal dynamics of physiological signaling.

This compound has emerged as a valuable pharmacological tool in the study of GABAB receptor modulation. This guide aims to consolidate the current knowledge on the pharmacology and toxicology of this compound to serve as a resource for researchers in the field.

Pharmacology

Mechanism of Action

This compound is a positive allosteric modulator of the GABAB receptor.[1] It enhances the receptor's response to GABA by increasing both the potency and efficacy of the endogenous agonist.[1] In vitro studies have shown that this compound can increase the potency of GABA by over 15-fold and its efficacy by over 149%.[1] This potentiation of GABAergic signaling is the primary mechanism underlying the pharmacological effects of this compound.

At higher concentrations, this compound may also exhibit direct agonist activity at the GABAB2 subunit of the receptor.[2][3] This suggests a dual mechanism of action that may contribute to its in vivo effects, particularly at higher doses.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized in various assays. A summary of the key quantitative data is presented in Table 1.

| Parameter | Value | Assay System | Reference |

| GABA Potentiation (fold increase) | > 15 | GTPγS binding assay | [1] |

| GABA Efficacy (% increase) | > 149 | GTPγS binding assay | [1] |

| EC50 (for GABA potentiation) | 234 nM | GTPγS binding assay | Malherbe et al., 2008 |

Table 1: Summary of In Vitro Pharmacological Data for this compound

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the therapeutic potential of this compound in several CNS disorders.

-

Anxiolytic Activity: this compound has been shown to exhibit anxiolytic effects in vivo.[1]

-

Reduction of Alcohol Intake: Studies in alcohol-preferring rats have demonstrated that this compound can significantly reduce alcohol self-administration and drinking behavior.[4][5] Doses of 50, 100, and 200 mg/kg (administered intragastrically) resulted in a dose-dependent reduction in alcohol intake.[4]

-

Analgesia: In models of neuropathic pain, this compound has been shown to enhance the analgesic effects of the GABAB agonist baclofen.[6] While this compound alone did not show analgesic activity in neuropathic mice, its co-administration with baclofen allowed for a reduction in the required dose of baclofen to achieve pain relief.[6]

-

Enhancement of GABAB Agonist Effects: this compound potentiates the in vivo effects of GABAB agonists like baclofen and GHB, such as loss of righting reflex in mice.[7]

A summary of key in vivo pharmacological data is presented in Table 2.

| Pharmacological Effect | Animal Model | Doses Tested | Key Findings | Reference |

| Reduction of Alcohol Intake | Sardinian alcohol-preferring (sP) rats | 50, 100, 200 mg/kg (i.g.) | Dose-dependent reduction in alcohol self-administration. | [4][5] |

| Analgesia (in combination with baclofen) | Mice with chronic constriction injury of the sciatic nerve | Not specified for this compound alone | Potentiated baclofen-mediated analgesia. | [6] |

| Anxiolytic Activity | Not specified | Not specified | Exhibits anxiolytic activity. | [1] |

| Potentiation of Baclofen-induced Loss of Righting | Mice | 100 mg/kg | Decreased the ED50 of baclofen. | [7] |

Table 2: Summary of In Vivo Pharmacological Data for this compound

Toxicology

Comprehensive toxicological data for this compound is limited in the public domain, which is common for a research compound. The available information primarily focuses on the on-target side effects observed in pharmacological studies, which are generally considered to be milder than those of direct GABAB agonists.

On-Target Side Effects

The primary concern with compounds acting on the GABAB receptor is the potential for sedation, motor impairment, and development of tolerance. While GABAB PAMs are generally reported to have a better safety profile than agonists, these effects can still occur, particularly at higher doses.

-

Locomotor Activity: In a study on alcohol self-administration in rats, this compound did not alter spontaneous locomotor activity at doses that effectively reduced alcohol intake, suggesting a specific effect on reward pathways rather than general sedation.[5]

-

Hypothermia: Unlike some other GABAB modulators, this compound did not induce hypothermia in mice when administered alone, further suggesting a more selective in vivo profile.[7]

Off-Target Effects

At higher concentrations, this compound has been shown to have effects that are not mediated by the GABAB receptor.

-

GABA Uptake and Release: In synaptosomal preparations, this compound was found to suppress the uptake of GABA and increase its tonic release at concentrations of 3-30 µM.[8]

-

Membrane Depolarization: At concentrations of 0.3-30 µM, this compound caused a dose-dependent depolarization of the plasma membrane and dissipation of the proton gradient of synaptic vesicles.[8][9] These effects were not blocked by a GABAB receptor antagonist, indicating an off-target mechanism.[8][9]

Acute and Genetic Toxicology

Experimental Protocols

Radioligand Binding Assay for GABAB Receptors

This protocol is a general method for assessing the binding of compounds to GABAB receptors and can be adapted to study the allosteric modulation by this compound.

4.1.1. Materials:

-

Rat brain tissue

-

[3H]GABA or other suitable radioligand

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

4.1.2. Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 10-20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh binding buffer.

-

Repeat the wash step multiple times to remove endogenous GABA.

-

Determine the protein concentration of the final membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a defined amount of membrane protein to each well.

-

Add varying concentrations of this compound.

-

Add a fixed concentration of the radioligand (e.g., [3H]GABA).

-

For non-specific binding, add a high concentration of a known GABAB receptor agonist (e.g., baclofen) or antagonist.

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the effect of this compound on the affinity (Kd) and binding capacity (Bmax) of the radioligand.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABAB receptor and is used to determine the potency and efficacy of allosteric modulators.

4.2.1. Materials:

-

Cell membranes expressing GABAB receptors

-

[35S]GTPγS

-

GABA

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

GDP

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

4.2.2. Protocol:

-

Assay Setup:

-

In a 96-well plate, add a defined amount of membrane protein to each well.

-

Add varying concentrations of GABA in the presence and absence of a fixed concentration of this compound.

-

Add a fixed concentration of GDP.

-

Pre-incubate the plate for a defined period.

-

-

Initiation of Reaction:

-

Add a fixed concentration of [35S]GTPγS to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the concentration-response curves for GABA in the presence and absence of this compound.

-

Determine the EC50 and Emax values to quantify the potentiation effect of this compound.

-

In Vivo Study of Alcohol Consumption in Rats

This protocol describes a method to evaluate the effect of this compound on voluntary alcohol consumption in alcohol-preferring rats.

4.3.1. Animals:

-

Sardinian alcohol-preferring (sP) rats or other suitable alcohol-preferring strain.

4.3.2. Housing and Diet:

-

House the rats individually with free access to food and a two-bottle choice of 10% (v/v) ethanol (B145695) and water.

4.3.3. Drug Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 1% carboxymethylcellulose).

-

Administer this compound or vehicle via intragastric gavage (i.g.) at the desired doses (e.g., 0, 50, 100, 200 mg/kg) once daily for a specified period (e.g., 7 days).[4]

4.3.4. Measurements:

-

Measure the daily consumption of ethanol and water by weighing the bottles.

-

Measure daily food intake.

-

Monitor the body weight of the animals.

4.3.5. Data Analysis:

-

Calculate the daily ethanol intake in g/kg of body weight.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.

Signaling Pathways and Visualizations

GABAB Receptor Signaling Pathway

Activation of the heterodimeric GABAB receptor (composed of GABAB1 and GABAB2 subunits) by GABA leads to the activation of associated Gi/o proteins. The G-protein dissociates into Gαi/o and Gβγ subunits, which then modulate downstream effectors. Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunit can directly inhibit voltage-gated Ca2+ channels (VGCCs) and activate G-protein-coupled inwardly-rectifying K+ (GIRK) channels. This compound, as a PAM, enhances these downstream signaling events by potentiating the initial activation of the receptor by GABA.

Caption: Simplified GABAB receptor signaling pathway modulated by this compound.

Experimental Workflow for In Vivo Alcohol Consumption Study

The following diagram illustrates the workflow for an in vivo experiment designed to assess the effect of this compound on alcohol consumption in rats.

Caption: Experimental workflow for an in vivo alcohol consumption study.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the GABAB receptor in health and disease. Its properties as a potent and selective positive allosteric modulator have been well-characterized in vitro and in vivo, demonstrating its potential to produce therapeutic effects with a potentially improved safety profile compared to direct agonists. However, a comprehensive toxicological profile of this compound is not yet publicly available, and further studies are needed to fully assess its safety. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate future research into this compound and the broader field of GABAB receptor modulation.

References

- 1. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 4. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. African buffalo - Wikipedia [en.wikipedia.org]

- 9. New effects of GABAB receptor allosteric modulator this compound on ambient GABA, uptake/release, Em and synaptic vesicle acidification in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of rac-BHFF Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activity of racemic BHFF (rac-BHFF) and its enantiomers, focusing on their role as positive allosteric modulators (PAMs) of the GABA(B) receptor. This document provides a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to this compound

(R,S)-5,7-di-tert-butyl-3-hydroxy-3-(trifluoromethyl)-3H-benzofuran-2-one, commonly known as this compound, is a potent and selective positive allosteric modulator of the GABA(B) receptor.[1] As a PAM, this compound enhances the potency and efficacy of the endogenous ligand, γ-aminobutyric acid (GABA).[2] This modulation is achieved by binding to a site on the receptor distinct from the GABA binding site, inducing a conformational change that increases the receptor's response to GABA.[3] this compound has demonstrated anxiolytic activity in vivo and is orally active, making it a compound of significant interest for therapeutic development.[2]

Stereoselective Activity of BHFF Enantiomers

Chirality plays a crucial role in the interaction of drug molecules with their biological targets. In the case of BHFF, the enantiomers exhibit differential activity, with the (+)-enantiomer being significantly more potent than the racemic mixture.

Quantitative Data Summary

The following table summarizes the quantitative data on the activity of this compound and its (+)-enantiomer from GTPγ[³⁵S]-binding assays, which measure the activation of G-proteins coupled to the GABA(B) receptor.[4]

| Compound | Concentration | Fold Increase in GABA Potency | Efficacy (% of GABA max) |

| This compound | 0.3 µM | 15.3-fold | 149% |

| (+)-BHFF | 0.3 µM | 87.3-fold | 181% |

Cryo-electron microscopy studies have provided a structural basis for this stereoselectivity, revealing that the (+)-BHFF enantiomer fits more favorably into the allosteric binding site at the interface of the transmembrane domains of the GB1 and GB2 subunits of the GABA(B) receptor.[2] This improved fit likely accounts for the enhanced potentiation of the GABA response observed with the pure (+)-enantiomer.[2]

Signaling Pathway

This compound modulates the GABA(B) receptor signaling pathway. The GABA(B) receptor is a G-protein coupled receptor (GPCR) that, upon activation, dissociates the G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its enantiomers.

GTPγ[³⁵S] Binding Assay

This functional assay measures the activation of G-proteins following agonist stimulation of the GABA(B) receptor.

Materials:

-

CHO-K1 cells stably co-expressing human GABA(B1a) and GABA(B2a) subunits.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

GTPγ[³⁵S] (specific activity >1000 Ci/mmol).

-

GDP.

-

GABA and test compounds (this compound, (+)-BHFF).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the GABA(B) receptor subunits.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer and determine protein concentration.

-

-

Assay:

-

In a 96-well plate, add 50 µL of assay buffer containing various concentrations of GABA.

-

Add 25 µL of assay buffer containing the test compound (this compound or (+)-BHFF) at the desired concentration (e.g., 0.3 µM).

-

Add 25 µL of membrane suspension (typically 10-20 µg of protein).

-

Add 25 µL of GDP to a final concentration of 30 µM.

-

Pre-incubate for 20 minutes at 30°C.

-

Initiate the binding reaction by adding 25 µL of GTPγ[³⁵S] to a final concentration of 0.1 nM.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

Plot the specific binding as a function of GABA concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

-

Loss of Righting Reflex (LRR) in Mice

This in vivo assay is used to assess the sedative-hypnotic effects of compounds that potentiate GABAergic neurotransmission.[4][5]

Animals:

-

Male mice (e.g., C57BL/6J), weighing 20-25 g.

Materials:

-

Baclofen (B1667701) (GABA(B) receptor agonist).

-

This compound or its enantiomers, formulated for oral (p.o.) or intraperitoneal (i.p.) administration.

-

Vehicle control.

Procedure:

-

Administer the test compound (this compound or enantiomer) or vehicle to the mice at a predetermined time before the administration of baclofen (e.g., 30 minutes for i.p., 60 minutes for p.o.).

-

Administer a sub-threshold dose of baclofen (a dose that does not typically induce LRR on its own).

-

At various time points after baclofen administration, place each mouse gently on its back.

-

The righting reflex is considered lost if the mouse is unable to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds).

-

Record the number of mice in each group that exhibit LRR.

Data Analysis:

-

Compare the percentage of mice showing LRR in the compound-treated groups to the vehicle-treated group.

-

A significant increase in the number of mice with LRR in the presence of the test compound indicates potentiation of the GABAergic effect of baclofen.

Operant Alcohol Self-Administration in Rats

This behavioral model is used to evaluate the potential of compounds to reduce alcohol-seeking and consumption behaviors.[6]

Animals:

-

Male rats (e.g., Wistar or Sardinian alcohol-preferring), with free access to food and water unless otherwise specified for the protocol.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.

Procedure:

-

Training:

-

Train rats to press a lever for a reward. Initially, the reward is a palatable solution like sucrose (B13894) or saccharin.

-

Gradually introduce alcohol into the reward solution, and then fade out the sweetening agent, to train the rats to self-administer alcohol.

-

Establish a stable baseline of alcohol self-administration on a fixed-ratio schedule of reinforcement (e.g., FR1, where one lever press delivers one reward).

-

-

Testing:

-

Once a stable baseline is achieved, administer the test compound (this compound or enantiomer) or vehicle at different doses prior to the self-administration session.

-

Place the rats in the operant chambers and allow them to self-administer alcohol for a set period (e.g., 30 or 60 minutes).

-

Record the number of lever presses on the active (alcohol-delivering) and inactive levers.

-

-

Data Analysis:

-

Compare the number of lever presses for alcohol in the compound-treated groups to the vehicle-treated group.

-

A significant reduction in lever pressing for alcohol suggests that the compound may reduce the reinforcing properties of alcohol.

-

Workflow and Logical Relationships

The following diagram illustrates the workflow for characterizing the biological activity of BHFF enantiomers.

Conclusion

This compound is a potent positive allosteric modulator of the GABA(B) receptor with demonstrated in vivo activity. The biological activity of this compound is stereoselective, with the (+)-enantiomer exhibiting significantly greater potency and efficacy in potentiating GABAergic signaling compared to the racemic mixture. This enhanced activity is supported by structural data showing a better fit of the (+)-enantiomer in the allosteric binding site of the GABA(B) receptor. The experimental protocols provided in this guide offer a framework for the continued investigation of BHFF enantiomers and other GABA(B) receptor modulators. Further research into the distinct pharmacological profiles of the individual enantiomers is warranted to fully elucidate their therapeutic potential.

References

- 1. (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one | C17H21F3O3 | CID 4332683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cryo-EM structures of inactive and active GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator this compound: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indirect Influence of rac-BHFF on Glutamatergic Transmission: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-BHFF, or (±)-5,7-di-tert-butyl-3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one, is a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor. Its primary mechanism of action involves enhancing the affinity and efficacy of GABA at the GABA-B receptor, thereby potentiating GABAergic inhibitory neurotransmission. While the direct effects of this compound on glutamatergic receptors remain largely uncharacterized, a growing body of evidence suggests an indirect modulatory role on the glutamatergic system. This technical guide provides an in-depth analysis of the known effects of this compound, with a focus on its consequential impact on glutamatergic transmission, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Potentiation of GABA-B Receptors

The foundational action of this compound is its positive allosteric modulation of GABA-B receptors. It increases the potency and efficacy of GABA at these receptors. This potentiation of inhibitory signaling is the primary driver of its physiological effects.

Indirect Effects on Glutamatergic Transmission

The influence of this compound on glutamatergic transmission is primarily a downstream consequence of its action on GABA-B receptors. Presynaptic GABA-B receptors are known to inhibit the release of glutamate (B1630785). By enhancing the function of these receptors, this compound is hypothesized to indirectly reduce glutamatergic activity.

One key study investigated the effects of this compound on neuroadaptations in the ventral tegmental area (VTA) induced by drugs of abuse. The findings suggest that while this compound itself does not induce glutamate receptor neuroplasticity, it can reverse plasticity changes caused by substances like ethanol (B145695) and cocaine.[1] This points to a regulatory role of this compound on glutamatergic synapse stability and function under pathological conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the effects of this compound.

| Parameter | Agonist | This compound Concentration | Fold Increase in Potency | % Increase in Efficacy | Brain Region | Reference |

| GABA-B Receptor Modulation | GABA | Not Specified | > 15 | > 149 | Not Specified | |

| [³⁵S]GTPγS Binding | Baclofen (30 µM) | 10 µM | - | from 29% to 514% above basal | Medial Prefrontal Cortex | [2] |

| [³⁵S]GTPγS Binding | Baclofen (30 µM) | 10 µM | - | from 13% to 1778% above basal | Cerebellum | [2] |

| [³⁵S]GTPγS Binding | γ-hydroxybutyrate (20 mM) | 10 µM | - | Increased | Cerebellum | [2] |

| [³⁵S]GTPγS Binding | γ-hydroxybutyrate (20 mM) | 10 µM | - | No Increase | Medial Prefrontal Cortex | [2] |

Table 1: In Vitro Potentiation of GABA-B Receptor Activity by this compound

| Animal Model | Drug of Abuse | This compound Treatment | Effect on Glutamate Receptor Neuroplasticity in VTA DA Neurons | Reference |

| Mice | - | Chronic this compound | Failed to induce | [1] |

| Mice | Ethanol | Pretreatment with this compound | Reversed ethanol-induced plasticity | [1] |

| Mice | Cocaine | Pretreatment with this compound | Reversed cocaine-induced plasticity | [1] |

Table 2: In Vivo Effects of this compound on Glutamate Receptor Plasticity

Experimental Protocols

In Vitro [³⁵S]GTPγS Binding Assay

This protocol is based on the methodology described in studies investigating the effects of allosteric modulators on G-protein coupled receptors.

-

Brain Tissue Preparation: Brains from adult male Sprague-Dawley rats are rapidly removed and dissected to isolate the medial prefrontal cortex and cerebellum.

-

Membrane Preparation: The isolated brain regions are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) and centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is washed and re-suspended in the same buffer.

-

Binding Assay: The membrane suspension is incubated in a final volume of 1 ml of assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 30 µM GDP) containing 0.05 nM [³⁵S]GTPγS.

-

Drug Application: The assay includes various concentrations of the GABA-B agonist (baclofen or GHB) in the presence or absence of this compound (10 µM).

-

Incubation and Termination: The mixture is incubated at 30°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

In Vivo Electrophysiology and Neuroplasticity Analysis

The following is a generalized protocol based on studies of drug-induced synaptic plasticity.

-

Animal Model: C57BL/6J mice are used. A stable intravenous catheter is implanted for cocaine self-administration studies.

-

Drug Administration: Mice are treated with ethanol (e.g., 2 g/kg, i.p.) or allowed to self-administer cocaine. A separate group receives pretreatment with this compound at non-sedative doses prior to ethanol or cocaine exposure.

-

Slice Preparation: 24 hours after the final drug administration, mice are anesthetized, and brains are rapidly removed. Coronal slices containing the VTA are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on putative dopamine (B1211576) (DA) neurons in the VTA. The AMPA/NMDA ratio is measured by holding the neuron at +40 mV and recording the peak AMPA receptor-mediated current and the NMDA receptor-mediated current 50 ms (B15284909) after the peak.

-

Data Analysis: The AMPA/NMDA ratio is calculated and compared between different treatment groups to assess changes in synaptic strength and glutamate receptor function.

Signaling Pathways and Logical Relationships

Proposed Indirect Modulation of Glutamatergic Synapse by this compound

Caption: Proposed mechanism of this compound's indirect effect on glutamate release.

Experimental Workflow for Assessing Neuroplasticity

Caption: Workflow for studying the effects of this compound on synaptic plasticity.

Conclusion

The available evidence strongly indicates that this compound's primary pharmacological target is the GABA-B receptor. Its effects on glutamatergic transmission appear to be indirect, stemming from the potentiation of presynaptic GABAergic inhibition of glutamate release. While direct interactions with glutamate receptors have not been demonstrated, the ability of this compound to reverse drug-induced neuroplasticity in brain regions like the VTA highlights a significant modulatory role in circuits where GABAergic and glutamatergic systems are tightly integrated. Future research should aim to dissect the precise molecular mechanisms underlying this indirect modulation and explore its therapeutic potential for disorders characterized by aberrant glutamatergic signaling.

References

A Comprehensive Technical Review of rac-BHFF: A Potent GABAB Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-BHFF, or (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor.[1] As a PAM, this compound does not directly activate the GABAB receptor but enhances the effect of the endogenous agonist, GABA. This mechanism of action has positioned this compound and other GABAB PAMs as promising therapeutic agents for various neurological and psychiatric disorders, including alcohol use disorder and neuropathic pain, potentially offering a better safety profile than direct receptor agonists like baclofen (B1667701).[2] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its pharmacological effects, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies investigating the effects of this compound.

Table 1: In Vivo Efficacy of this compound in Alcohol Consumption Studies

| Animal Model | Dosing Regimen | Effect on Alcohol Intake | Reference |

| Sardinian alcohol-preferring (sP) rats | 50, 100, 200 mg/kg (i.g.), once daily for 7 days | Dose-dependent reduction of ~25%, 40%, and 65%, respectively. | [3] |

| Sardinian alcohol-preferring (sP) rats | 50, 100, 200 mg/kg (i.g.), single dose | Dose-dependent suppression in alcohol self-administration by ~30%, 65%, and 90%, respectively. | [4] |

Table 2: In Vivo Effects of this compound on Nociception and Motor Function

| Animal Model | Dosing Regimen | Effect | Reference |

| Healthy Mice | Not specified | Significantly increased paw withdrawal threshold to mechanical stimulation. | [5] |

| Neuropathic Mice (Chronic constriction of sciatic nerve) | Not specified | No analgesic activity when administered alone. | [5] |

| Neuropathic Mice (Chronic constriction of sciatic nerve) | Co-administered with intrathecal baclofen | Potentiated the analgesic effect of baclofen. | [5] |

| Mice | 100 mg/kg | Decreased the ED50 of baclofen for loss of righting by 1.9-fold. | [6] |

| Mice | 100 mg/kg | Decreased the ED50 of GHB for loss of righting by 1.6-fold. | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats

-

Animals: Selectively bred Sardinian alcohol-preferring (sP) rats.[4]

-

Apparatus: Standard operant conditioning chambers equipped with two levers.

-

Procedure:

-

Training: Rats were trained to press a lever for oral self-administration of 15% (v/v) alcohol or 0.7% (w/v) sucrose (B13894) solution during daily 30-minute sessions. A fixed ratio 4 (FR4) schedule of reinforcement was used, meaning four lever presses resulted in one reward delivery.[4]

-

Stable Responding: Training continued until a stable level of responding was achieved.[4]

-

Treatment: this compound was administered intragastrically (i.g.) at doses of 0, 50, 100, and 200 mg/kg.[4]

-

Data Collection: The total number of responses on the alcohol and sucrose levers, as well as the latency to the first response, were recorded.[4]

-

Two-Bottle Choice Alcohol Drinking Paradigm in sP Rats

-

Animals: Sardinian alcohol-preferring (sP) rats.[3]

-

Housing: Rats were housed individually with unlimited access to two bottles.[3]

-

Procedure:

-

Acclimation: Rats were given a choice between a bottle of 10% (v/v) alcohol and a bottle of water for 24 hours a day.[3]

-

Treatment: this compound was administered intragastrically (i.g.) once daily for 7 consecutive days at doses of 0, 50, 100, and 200 mg/kg.[3]

-

Data Collection: Daily intake of alcohol, water, and food was measured. Total fluid intake was calculated as the sum of alcohol and water intake.[3]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by positively modulating the GABAB receptor, a G-protein coupled receptor (GPCR). The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits.

GABAB Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABAB receptor and the modulatory role of this compound.

Caption: GABAB receptor signaling pathway and the allosteric modulation by this compound.

Experimental Workflow: Investigating this compound Effects on Alcohol Self-Administration

The following diagram outlines the typical experimental workflow to assess the impact of this compound on alcohol-seeking behavior in a preclinical model.

Caption: Experimental workflow for studying this compound effects on alcohol self-administration.

Discussion and Future Directions

The collective evidence strongly supports the therapeutic potential of this compound, particularly in the context of alcohol use disorder. Its ability to reduce alcohol consumption and seeking behavior in preclinical models is robust and dose-dependent.[3][4] Furthermore, its modulatory, rather than direct agonistic, action on the GABAB receptor suggests a lower propensity for the side effects associated with drugs like baclofen, such as muscle relaxation and sedation.[2][5]

The finding that this compound potentiates the analgesic effects of baclofen in neuropathic pain models opens up possibilities for combination therapies that could allow for lower, and therefore safer, doses of baclofen.[5] However, the lack of analgesic efficacy of this compound when used alone in these models suggests that the endogenous GABAergic tone may be insufficient in chronic pain states for a PAM to be effective on its own.[5]

Future research should focus on several key areas. Elucidating the precise binding site and the conformational changes induced by this compound on the GABAB receptor will be crucial for the rational design of next-generation PAMs with improved pharmacokinetic and pharmacodynamic properties. While preclinical data are promising, clinical trials are necessary to determine the efficacy and safety of this compound or similar compounds in human populations for the treatment of alcohol use disorder and other conditions. The discriminative stimulus effects of this compound appear to differ from those of GABAB agonists, suggesting a unique subjective experience that warrants further investigation.[7][8] Finally, exploring the effects of this compound in combination with other pharmacological agents could reveal synergistic interactions and broaden its therapeutic applications.

References

- 1. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]

- 2. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator this compound: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discriminative stimulus effects of the GABAB receptor-positive modulator this compound: comparison with GABAB receptor agonists and drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rac-BHFF: A Positive Allosteric Modulator of the GABA-B Receptor

Introduction

rac-BHFF, with the chemical name (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, is a potent and selective synthetic organic compound that functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] As a PAM, this compound does not directly activate the GABA-B receptor but rather enhances the effects of the endogenous agonist, GABA. This modulation leads to a significant increase in the potency and efficacy of GABA, making this compound a valuable tool for studying GABA-B receptor function and a potential therapeutic agent for various neurological and psychiatric disorders.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its study.

Chemical Properties of this compound [1][2][3][4]

| Property | Value |

| Full Chemical Name | (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one |

| Synonyms | This compound, (R,S)-BHFF |

| CAS Number | 123557-91-5 |

| Molecular Formula | C₁₇H₂₁F₃O₃ |

| Molecular Weight | 330.34 g/mol |

| Compound Class | Synthetic organic |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to an allosteric site on the GABA-B receptor, which is distinct from the orthosteric binding site for GABA. The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: GABA-B1 and GABA-B2. While GABA binds to the GABA-B1 subunit, this compound is thought to bind to the transmembrane domain of the GABA-B2 subunit. This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of GABA binding to the GABA-B1 subunit.

Upon activation by GABA and potentiation by this compound, the GABA-B receptor couples to inhibitory G-proteins of the Gi/o family.[5][6] This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effector systems:[7][8][9]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions (K+) and hyperpolarization of the postsynaptic neuron. This hyperpolarization makes the neuron less likely to fire an action potential.

-

Inhibition of Voltage-gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels. This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, thereby decreasing the release of neurotransmitters.

The net effect of this compound's positive allosteric modulation is an enhancement of GABAergic inhibitory neurotransmission.

Caption: GABA-B Receptor Signaling Pathway Modulated by this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| GABA Potency Increase | > 15-fold | Unknown | [1][2][3] |

| GABA Efficacy Increase | > 149% | Unknown | [1][2][3] |

Table 2: In Vivo Effects of this compound in Rodent Models

| Animal Model | Effect | Doses | Route of Administration | Reference |

| Sardinian alcohol-preferring (sP) rats | Reduction in alcohol self-administration | 50, 100, 200 mg/kg | Intragastric (i.g.) | [10] |

| Sardinian alcohol-preferring (sP) rats | Reduction in daily alcohol intake | 50, 100, 200 mg/kg | Intragastric (i.g.) | [11] |

| Mice with chronic constriction injury | Potentiation of baclofen-induced analgesia | Not specified | Not specified | [12] |

| Healthy mice | Increased paw withdrawal threshold | Not specified | Not specified | [12] |

| Mice | Anxiolytic activity | Not specified | Oral | [1][2][3] |

| Mice | Enhanced loss of righting induced by baclofen | Up to 100 mg/kg | Not specified | [13] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Objective: To determine the effect of this compound on GABA-B receptor-mediated G-protein activation.

Materials:

-

Cell membranes expressing GABA-B receptors (e.g., from CHO or HEK293 cells, or rodent brain tissue)

-

[³⁵S]GTPγS

-

GABA

-

This compound

-

GDP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of GABA and this compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), GDP (to a final concentration of 10-30 µM), and the desired concentrations of GABA and/or this compound.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM).

-

Incubate for another 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data are expressed as a percentage of basal [³⁵S]GTPγS binding or as a percentage of the maximal stimulation achieved with a saturating concentration of a full agonist.

Caption: Workflow for a GTPγS Binding Assay.

Operant Alcohol Self-Administration in Rats

This behavioral model is used to assess the reinforcing properties of alcohol and the effects of pharmacological agents on alcohol-seeking behavior.

Objective: To evaluate the effect of this compound on the motivation to consume alcohol.

Animals: Sardinian alcohol-preferring (sP) rats are often used due to their high voluntary alcohol consumption.

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

Procedure:

-

Training:

-

Rats are trained to press a lever for a reward, typically a sucrose (B13894) solution, on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one press delivers one reward).

-

Gradually, alcohol is introduced into the sucrose solution, and the sucrose concentration is faded out until the rats are self-administering a 10-15% ethanol (B145695) solution.

-

The reinforcement schedule is then increased to a higher FR schedule (e.g., FR4), requiring more effort to obtain the reward.

-

-

Testing:

-

Once stable responding for alcohol is established, rats are pre-treated with various doses of this compound (e.g., 0, 50, 100, 200 mg/kg, i.g.) or vehicle before the self-administration session.

-

The number of lever presses and the amount of alcohol consumed during the session (typically 30 minutes) are recorded.

-

-

Data Analysis:

-

The data are analyzed to determine if this compound treatment leads to a dose-dependent decrease in alcohol self-administration.

-

Caption: Workflow for an Operant Alcohol Self-Administration Study.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This is a widely used animal model to study neuropathic pain that results from peripheral nerve damage.

Objective: To assess the analgesic and antihyperalgesic effects of this compound.

Procedure:

-

Surgery:

-

Mice are anesthetized, and the common sciatic nerve is exposed.

-

Four loose ligatures are tied around the nerve with a specific spacing.

-

-

Behavioral Testing:

-

Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.

-

Testing is typically performed before surgery (baseline) and at various time points after surgery (e.g., 7, 14, and 21 days).

-

-

Drug Administration:

-

This compound or vehicle is administered to the animals, and the paw withdrawal threshold is measured at different time points after administration to assess the drug's effect.

-

-

Data Analysis:

-

The paw withdrawal thresholds are compared between the vehicle- and this compound-treated groups to determine if the compound alleviates neuropathic pain.

-

Conclusion

This compound is a well-characterized positive allosteric modulator of the GABA-B receptor with significant potential as a research tool and a lead compound for the development of novel therapeutics. Its ability to enhance GABAergic inhibition has been demonstrated in a variety of in vitro and in vivo models, showing promise for the treatment of conditions such as anxiety, neuropathic pain, and alcohol use disorder. The experimental protocols outlined in this guide provide a foundation for further investigation into the pharmacology and therapeutic potential of this compound and other GABA-B receptor modulators.

References

- 1. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound | GABA Receptor | TargetMol [targetmol.com]

- 4. <i>rac</i>-BHFF | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | GABA B receptor activation [reactome.org]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Modulation of cell surface GABAB receptors by desensitization, trafficking and regulated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Downstream Signaling Pathways of rac-BHFF

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-BHFF ((R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one) is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. As a PAM, this compound enhances the signaling of the endogenous ligand, GABA, rather than directly activating the receptor itself, offering a nuanced approach to modulating GABAergic neurotransmission. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound through its modulation of the GABA-B receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action. This document outlines the key molecular events following receptor modulation, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Introduction to this compound and GABA-B Receptor Modulation

The GABA-B receptor is a class C G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS). These receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits, and are linked to inhibitory G-proteins (Gαi/o). Upon activation by GABA, the receptor complex initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability.

This compound acts as a PAM at the GABA-B receptor, binding to an allosteric site on the GABA-B2 subunit. This binding increases the affinity and/or efficacy of GABA for the GABA-B1 subunit, thereby potentiating the receptor's response to the endogenous ligand.[1] This modulatory action is considered to have a potentially better therapeutic window with fewer side effects compared to direct receptor agonists. In vivo studies have demonstrated the anxiolytic and analgesic properties of this compound, as well as its potential in reducing alcohol intake, highlighting its therapeutic promise.[2][3]

Core Downstream Signaling Pathways

The potentiation of GABA-B receptor activation by this compound leads to the dissociation of the heterotrimeric Gαi/o protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of several key downstream effectors, leading to the ultimate physiological response. The three primary downstream signaling pathways are:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).

-

Activation of G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to potassium ion efflux and neuronal hyperpolarization.

-